molecular formula C10H17NSi B13895046 2-[Dimethyl(phenyl)silyl]ethanamine

2-[Dimethyl(phenyl)silyl]ethanamine

Cat. No.: B13895046
M. Wt: 179.33 g/mol
InChI Key: CEPBGZXCTXEETD-UHFFFAOYSA-N
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Description

2-[Dimethyl(phenyl)silyl]ethanamine is a silicon-containing derivative of ethanamine, characterized by a dimethyl(phenyl)silyl group (-Si(CH₃)₂C₆H₅) attached to the ethylamine backbone. This structural modification introduces unique physicochemical properties, such as enhanced lipophilicity and steric bulk, due to the silicon atom's larger atomic radius compared to carbon. The compound is of interest in medicinal chemistry and materials science, where its stability and electronic properties are leveraged for targeted applications.

Properties

Molecular Formula

C10H17NSi

Molecular Weight

179.33 g/mol

IUPAC Name

2-[dimethyl(phenyl)silyl]ethanamine

InChI

InChI=1S/C10H17NSi/c1-12(2,9-8-11)10-6-4-3-5-7-10/h3-7H,8-9,11H2,1-2H3

InChI Key

CEPBGZXCTXEETD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCN)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Dimethyl(phenyl)silyl]ethanamine typically involves the reaction of dimethylphenylsilane with an appropriate amine precursor under controlled conditions. One common method is the hydrosilylation of an alkenylamine with dimethylphenylsilane in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 2-[Dimethyl(phenyl)silyl]ethanamine may involve large-scale hydrosilylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Dimethyl(phenyl)silyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can modify the amine group or other functional groups attached to the silicon.

    Substitution: The phenyl group or methyl groups on the silicon can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Modified amine derivatives.

    Substitution: Functionalized silicon compounds with various substituents.

Scientific Research Applications

2-[Dimethyl(phenyl)silyl]ethanamine has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[Dimethyl(phenyl)silyl]ethanamine involves its interaction with molecular targets through its silicon and amine functional groups. The silicon atom can form stable bonds with various substrates, while the amine group can participate in hydrogen bonding and other interactions. These properties enable the compound to modify surfaces, catalyze reactions, and interact with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-[Dimethyl(phenyl)silyl]ethanamine and related compounds:

Compound Name Substituent/Group Molecular Formula Molecular Weight (g/mol) Key Properties References
2-[Dimethyl(phenyl)silyl]ethanamine Si(CH₃)₂C₆H₅ on ethanamine C₁₀H₁₇NSi 179.09 High lipophilicity; stable Si-C bond
N,N-Dimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanamine Aryl ether, dimethylamine C₁₈H₂₃NO 269.38 Moderate polarity; aromatic interactions
2-(3,4-Dimethoxyphenyl)ethylamine 3,4-Dimethoxy on benzene C₁₀H₁₅NO₂ 181.23 Serotonergic activity; metabolic lability
2C-T-7 Hydrochloride Propylthio, dimethoxy on phenyl C₁₃H₂₁NO₂S·HCl 291.9 Psychoactive; reacts in color tests (e.g., Marquis)
2-[[2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine Thiazole, sulfanyl groups C₉H₁₇N₃S₂ 231.4 Intermediate polarity; hydrogen-bonding capacity

Physicochemical and Pharmacological Insights

  • Lipophilicity and Stability: The dimethyl(phenyl)silyl group in 2-[Dimethyl(phenyl)silyl]ethanamine significantly increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to oxygen- or sulfur-containing analogs like 2-(3,4-dimethoxyphenyl)ethylamine (logP ~1.2) .
  • Steric Effects : The bulky silyl group may reduce receptor binding affinity compared to smaller substituents, as seen in 2C-T-7, where a propylthio group on the aromatic ring facilitates strong interactions with serotonin receptors .
  • This contrasts with sulfanyl or methoxy groups, which are stronger electron donors .

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